N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
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Overview
Description
N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a methoxyphenyl group, and an ethanediamide linkage, making it a subject of interest in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chlorophenylamine and 4-methoxyphenylacetic acid.
Reaction Steps: The reaction involves the formation of an amide bond between the amine group of 2-chlorophenylamine and the carboxylic acid group of 4-methoxyphenylacetic acid.
Catalysts and Conditions: The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using large reactors to ensure consistent quality.
Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position of the phenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and oxygen (O₂) in the presence of a catalyst.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogen exchange reactions using nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation Products: Chlorophenols and quinones.
Reduction Products: Amines and alcohols.
Substitution Products: Iodophenyl derivatives and other substituted phenyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biological research.
Comparison with Similar Compounds
N-(2-chlorophenyl)acetamide: Similar structure but lacks the methoxyphenyl group.
N-(2-chlorophenyl)maleimide: Contains a maleimide group instead of ethanediamide.
N-(2-chlorophenyl)formamide: Features a formamide group instead of ethanediamide.
Uniqueness: N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-13-8-6-12(7-9-13)10-11-19-16(21)17(22)20-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBPRESCLLZHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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